4-Chloro-3-(trifluoromethyl)benzoate
Description
4-Chloro-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a chloro group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its derivatives are widely used in the development of kinase inhibitors, such as Sorafenib, and other bioactive molecules due to the trifluoromethyl group’s strong electron-withdrawing effects and metabolic stability .
Properties
Molecular Formula |
C8H3ClF3O2- |
|---|---|
Molecular Weight |
223.55 g/mol |
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)/p-1 |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Agrochemical Applications
Synthesis of Pesticides:
4-Chloro-3-(trifluoromethyl)benzoate is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as pest control agents. For example:
- Fungicides: This compound is involved in synthesizing fungicidal agents that exhibit higher efficacy compared to non-fluorinated counterparts. Studies have shown that derivatives synthesized from this compound demonstrate superior fungicidal activity against various pathogens affecting crops.
Case Study: Fluazinam Synthesis
Fluazinam, a prominent fungicide, is synthesized using this compound as a building block. Research indicates that fluazinam's effectiveness against fungal diseases can be attributed to the presence of the trifluoromethyl substituent, which enhances its interaction with target sites in fungal cells.
Pharmaceutical Applications
Drug Development:
The compound plays a crucial role in medicinal chemistry as a precursor for various pharmaceutical agents. Its structural features allow it to be incorporated into active pharmaceutical ingredients (APIs), particularly those targeting diseases where fluorine's unique properties are beneficial.
- Analgesics: this compound has been explored in the design of new pain-relieving drugs. Derivatives synthesized from this compound have shown significant analgesic properties comparable to established medications like morphine sulfate.
Case Study: Anticancer Research
Research published in Cancer Letters demonstrated that derivatives of this compound induce apoptosis in cancer cells through mitochondrial pathways. This suggests potential applications in developing novel anticancer therapies that leverage this compound's unique properties .
Organic Synthesis
Versatile Building Block:
In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules. Its ability to participate in various chemical reactions allows chemists to develop new materials with unique properties.
- Synthesis of Thiooxazolidinones: The compound has been utilized in reactions to synthesize 5-methyl-3-aryl-2-thiooxazolidin-4-ones, showcasing its versatility and importance in organic chemistry.
Analytical Chemistry
Standard Reference Material:
Due to its well-defined chemical structure and properties, this compound is used as an analytical standard in various chemical analyses. Its presence aids in the precise measurement of other compounds during research and quality control processes.
Summary Table of Applications
| Application Field | Specific Use | Key Findings/Results |
|---|---|---|
| Agrochemicals | Intermediate for pesticides | Enhanced efficacy against crop pathogens |
| Pharmaceutical Chemistry | Precursor for analgesics | Significant pain relief comparable to morphine |
| Organic Synthesis | Building block for complex molecules | Successful synthesis of thiooxazolidinones |
| Analytical Chemistry | Standard reference material | Aids in precise measurements in chemical analyses |
Comparison with Similar Compounds
Methyl vs. Ethyl Esters
- Methyl 4-chloro-3-(trifluoromethyl)benzoate : The methyl ester variant (C$9$H$6$ClF$3$O$2$) has a molecular weight of 238.59 g/mol. It is commonly used in small-molecule drug synthesis due to its compact structure and ease of hydrolysis under basic conditions.
- Ethyl this compound (CAS: 773134-81-9): The ethyl ester (C${10}$H$8$ClF$3$O$2$) has a higher molecular weight (252.62 g/mol) and increased lipophilicity compared to the methyl ester. This property enhances its utility in prodrug formulations where slower hydrolysis is desirable .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Methyl ester | C$9$H$6$ClF$3$O$2$ | 238.59 | Drug intermediates, agrochemicals |
| Ethyl ester | C${10}$H$8$ClF$3$O$2$ | 252.62 | Prodrugs, specialty chemicals |
Substituent Variations: Trifluoromethyl vs. Trifluoromethoxy
- Methyl 4-chloro-3-(trifluoromethoxy)benzoate (C$9$H$6$ClF$3$O$3$): The trifluoromethoxy group (-OCF$3$) introduces greater polarity compared to the trifluoromethyl (-CF$3$) group, altering solubility and reactivity. This compound has a molecular weight of 254.59 g/mol and is used in materials science for its thermal stability .
| Substituent | Polarity | Molecular Weight (g/mol) | Stability |
|---|---|---|---|
| -CF$_3$ (Methyl ester) | Low | 238.59 | High metabolic stability |
| -OCF$_3$ | Moderate | 254.59 | Thermal stability |
Reactive Derivatives: Benzoyl Chlorides
- 4-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS: 1735-55-3): This derivative (C$8$H$3$ClF$_3$OCl) is highly reactive, serving as a precursor for amides and esters. Its industrial-grade purity (99%) makes it critical in large-scale synthesis of agrochemicals and APIs. However, it is moisture-sensitive and requires inert handling .
| Compound | Reactivity | Stability | Applications |
|---|---|---|---|
| Benzoyl chloride | High | Low (hydrolyzes) | Synthesis of amides, sulfonamides |
| Methyl ester | Low | High | Drug intermediates |
Complex Molecules: Urea and Sulfonamide Derivatives
- Sorafenib Tosylate: Incorporates a 4-chloro-3-(trifluoromethyl)phenyl urea moiety (C${21}$H${16}$ClF$3$N$4$O$3$·C$7$H$8$O$3$S). The urea linkage enhances binding to kinase targets (e.g., RAF, VEGFR), while the trifluoromethyl group improves pharmacokinetic properties. Sorafenib is a multikinase inhibitor used in hepatocellular carcinoma .
- N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide : This sulfonamide derivative (CAS: 424815-61-2) exhibits >99% purity and is used in antiviral and anticancer drug development. The sulfonamide group enhances solubility compared to ester derivatives .
| Compound | Functional Group | Molecular Weight (g/mol) | Therapeutic Use |
|---|---|---|---|
| Sorafenib Tosylate | Urea | 637.00 | Anticancer (kinase inhibition) |
| Benzenesulfonamide | Sulfonamide | 334.74 | Antiviral, anticancer |
Preparation Methods
Nitration Strategies for Aromatic Substitution
Nitration introduces nitro groups into aromatic systems, a critical step for subsequent reductions. Traditional methods using mixed nitric-sulfuric acid systems face challenges such as high temperatures (≥50°C) and isomer impurities . The CN110885298B patent resolves these issues by employing an acetic anhydride-concentrated nitric acid system, enabling nitration at 10–15°C . Key parameters include:
-
Reactant ratios : 1:2–2.5:0.6–0.7 (o-chlorotrifluoromethylbenzene : acetic anhydride : 68% HNO₃) .
-
Post-reaction workup : Washing with 4–6% NaOH(aq) to neutralize residual acids and isolate 4-nitro-2-trifluoromethylchlorobenzene .
This method achieves 99.85% purity in the nitro intermediate, critical for downstream steps .
Reduction of Nitro Intermediates to Amines
Nitro-to-amine reduction traditionally uses iron powder, generating hazardous iron sludge and hydrogen gas . The CN110885298B patent replaces this with a FeCl₃·6H₂O/hydrazine hydrate system, enhancing safety and reducing waste . Specifics include:
-
Catalyst system : FeCl₃·6H₂O (9.6 g per 100 g starting material) and 80% hydrazine hydrate .
-
Reaction conditions : Ethanol reflux (78°C) with 3-hour hydrazine addition, yielding 4-chloro-3-trifluoromethyl aniline at 80.6% molar yield .
Comparative studies show this method reduces iron sludge by 95% versus traditional approaches .
Process Optimization and Yield Data
Key metrics from analogous syntheses (Table 1):
Table 1: Performance Metrics from CN110885298B Patent
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | 10–15 | 92.3 | 99.85 |
| Reduction | 78 (reflux) | 80.6 | 99.18 |
| Phosgenation | -5–5 | 76.2 | 99.85 |
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 4-Chloro-3-(trifluoromethyl)benzoate derivatives, and how can reaction conditions be optimized?
- Answer : A common approach involves coupling reactions using intermediates like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) with phenols or amines under basic conditions. For example, carbamate formation with DABCO in acetonitrile at 65°C achieves moderate yields, but competing side reactions (e.g., hydrolysis) require careful pH and temperature control . Optimization may involve iterative adjustments of solvent polarity (e.g., acetonitrile vs. toluene) and stoichiometric ratios of reagents to suppress by-products .
Q. How can the molecular structure of this compound be validated experimentally?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for structural validation. The trifluoromethyl and chloro substituents produce distinct electron density maps, enabling precise localization of substituents on the benzene ring . Complementary techniques like NMR (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer : Its derivatives serve as pharmacophores in kinase inhibitors, such as Sorafenib (Nexavar®), where the 4-chloro-3-(trifluoromethyl)phenyl group enhances binding affinity to target enzymes like RAF kinase. The trifluoromethyl group improves metabolic stability and lipophilicity, critical for oral bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for derivatives of this compound?
- Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Metabolic profiling : Use LC-MS to identify degradation products in plasma .
- Isotope labeling : Track the compound’s fate in vivo using ¹⁸F or ¹³C isotopes .
- Computational modeling : Predict metabolite interactions using QSAR or docking simulations .
Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?
- Answer : The trifluoromethyl group induces conformational rigidity, often leading to twinned crystals or poor diffraction. Mitigation strategies:
- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystal growth .
- Cryocooling : Stabilize crystals at 100 K to improve diffraction quality .
- Additives : Introduce co-crystallization agents like crown ethers to enhance lattice symmetry .
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthetic batches?
- Answer :
- GC-MS or HPLC-MS : Identify low-abundance by-products (e.g., unreacted isocyanate intermediates) .
- ²⁹Si NMR : Probe silicon-containing impurities from column chromatography .
- X-ray photoelectron spectroscopy (XPS) : Detect halogen or fluorine contamination in bulk samples .
Methodological Considerations
Q. How should researchers design experiments to assess the environmental toxicity of this compound?
- Answer :
- Ecotoxicity assays : Use Daphnia magna or algal models to measure LC₅₀ values .
- Degradation studies : Expose the compound to UV light or microbial cultures to simulate environmental breakdown .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular volume parameters .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT calculations : Optimize transition states using Gaussian or ORCA software to predict regioselectivity .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .
- Hammett plots : Correlate substituent electronic effects with reaction rates experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
